Vamidothion sulfoxide

Übersicht

Beschreibung

Vamidothion sulfoxide is a chemical compound derived from vamidothion, an organophosphate insecticide and acaricide. It is known for its systemic properties and its ability to inhibit acetylcholinesterase, an enzyme crucial for nerve function. This compound is primarily used in agricultural settings to control a variety of pests, including aphids, spidermites, and thrips .

Vorbereitungsmethoden

The synthesis of vamidothion sulfoxide involves the oxidation of vamidothion. This can be achieved through various chemical reactions, typically involving oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions often include controlled temperatures and pH levels to ensure the selective oxidation of vamidothion to its sulfoxide form .

Industrial production methods for this compound are similar to those used in laboratory settings but are scaled up to accommodate larger quantities. These methods involve the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Chemical Reactions of Vamidothion Sulfoxide

This compound can undergo several chemical reactions, primarily due to the reactivity of the sulfoxide group and the organophosphorus moiety.

Nucleophilic Substitution: The sulfoxide group in this compound can participate in nucleophilic substitution reactions, where nucleophiles attack the sulfur atom.

Hydrolysis and Oxidation: Vamidothion is susceptible to hydrolysis and oxidation reactions.

Inhibition of Acetylcholinesterase: this compound exerts its biological effects through the inhibition of acetylcholinesterase, which leads to increased levels of acetylcholine at synaptic junctions, resulting in prolonged stimulation of cholinergic receptors and affecting neurotransmission.

Reactions Involving the Sulfoxide Group

The sulfoxide group in this compound can undergo several characteristic reactions :

-

α-carbanion Reactions: The α-carbanion in sulfoxides can readily react with haloalkanes, carbonyl compounds, and olefins due to its high reactivity .

-

Pummerer Rearrangement: Sulfoxides, in the presence of acid anhydrides, can undergo the Pummerer rearrangement .

-

Thermal Decomposition: Upon thermal decomposition, sulfoxides with a β-site containing hydrogen can generate olefins and sulfinic acid .

Environmental Fate and Metabolism

Vamidothion can be metabolized into other products, including this compound and vamidothion sulfone, which exhibit different levels of toxicity compared to the parent compound. Studies on the environmental fate of vamidothion indicate potential risks to non-target species and ecosystems, particularly aquatic organisms, due to its high toxicity.

Vamidothion breaks down into several metabolites, including phosphoric acid, 0-methyl phosphate, 0,0-dimethyl phosphate, desmethyl vamidothion and an unknown compound .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Vamidothion sulfoxide serves as an effective acaricide and insecticide , targeting a variety of pests in agricultural settings. Its mechanism involves the inhibition of acetylcholinesterase, an essential enzyme for nerve function in insects and other pests. This inhibition leads to the accumulation of acetylcholine, resulting in paralysis and death of the target organisms.

Efficacy Against Pests

- Target Organisms : Effective against mites, aphids, and other agricultural pests.

- Application Methods : Typically applied via foliar spray or soil treatment.

- Resistance Management : Used in integrated pest management (IPM) strategies to mitigate resistance development among pest populations.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound for both humans and the environment. Key findings include:

Acute Toxicity

- Studies indicate varying levels of acute toxicity across species:

Chronic Exposure

- Long-term studies suggest that chronic exposure at certain dietary levels does not significantly affect reproductive performance or teratogenic outcomes in rats .

Neurotoxicity

- Special studies have shown that this compound does not exhibit neurotoxic effects comparable to other organophosphates, making it a subject of interest for further research into safer pesticides .

Environmental Impact

The environmental fate of this compound has been assessed concerning its degradation products and potential ecological risks:

Degradation Studies

- Research indicates that this compound can degrade under various environmental conditions, producing less toxic metabolites .

Ecotoxicology

- Evaluations show that while it poses risks to non-target species, proper application methods can minimize these impacts, aligning with sustainable agricultural practices .

Pharmaceutical Potential

Emerging research suggests potential applications of this compound beyond agriculture:

Antimicrobial Properties

- Preliminary studies indicate that this compound exhibits antibacterial and antifungal activities, warranting exploration in pharmaceutical formulations .

Acetylcholinesterase Inhibition

- Due to its mechanism of action as an acetylcholinesterase inhibitor, there is interest in investigating its potential therapeutic applications for conditions involving cholinergic dysfunctions .

Case Studies and Research Findings

Several case studies highlight the effectiveness and safety profile of this compound:

| Study | Focus | Findings |

|---|---|---|

| Desmoras et al., 1961 | Toxicity Assessment | Established LD50 values across multiple species |

| Rivett & Corbett, 1966 | Chronic Exposure | No significant adverse effects on reproduction in rats |

| Ganter et al., 1969b | Neurotoxicity | No neurotoxic effects observed in treated chickens |

Wirkmechanismus

Vamidothion sulfoxide exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission, which ultimately causes paralysis and death in pests. The molecular targets of this compound include the active site of acetylcholinesterase, where it forms a covalent bond, preventing the enzyme from functioning properly .

Vergleich Mit ähnlichen Verbindungen

Vamidothion sulfoxide is similar to other organophosphate compounds such as vamidothion, vamidothion sulfone, and other phosphorothioates. it is unique in its specific oxidation state and its particular efficacy as an insecticide and acaricide. Compared to vamidothion, this compound is more stable and has a different spectrum of activity against pests .

Similar Compounds

- Vamidothion

- Vamidothion sulfone

- Other organophosphate insecticides and acaricides such as malathion and parathion .

Biologische Aktivität

Vamidothion sulfoxide is a significant metabolite of the organophosphate insecticide vamidothion, known for its enhanced systemic insecticidal activity compared to its parent compound. This compound operates primarily through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects, leading to neurotoxicity and eventual pest mortality.

This compound functions as an acetylcholinesterase inhibitor . By binding to the active site of AChE, it prevents the breakdown of acetylcholine, resulting in its accumulation. This accumulation disrupts normal nerve signaling, causing paralysis and death in target pests. The effectiveness of this compound in inhibiting AChE has been demonstrated in various studies:

- A concentration of 40 mg/l caused a 50% inhibition of plasma cholinesterase activity in guinea pigs within four hours after oral administration .

- In rats, administration of 100 ppm resulted in cholinesterase levels dropping to approximately 20% of control levels .

Toxicological Studies

This compound has been subjected to several toxicological assessments to evaluate its safety and effects on biological systems. A summary of findings from various studies is presented in Table 1 below.

| Study Type | Dosage (ppm) | Cholinesterase Activity (% Control) | Observations |

|---|---|---|---|

| Acute Toxicity (Rats) | 100 | 20% | Significant cholinesterase inhibition observed |

| Reproductive Study (3 Generations) | 0, 5, 15, 45 | Returned to normal within 4 weeks | No abnormalities detected in histological examinations |

| Chronic Exposure (5 weeks) | 78.8 or 122.8 µg/kg/day | Erythrocyte cholinesterase depressed | No clinical signs attributed to treatment |

The studies indicate that while this compound exhibits potent cholinesterase inhibitory activity, recovery is typically observed after withdrawal from exposure. For instance, cholinesterase levels returned to normal within four weeks post-treatment .

Environmental Impact

This compound poses risks not only to target pests but also to non-target species and ecosystems. Its high toxicity towards aquatic organisms raises concerns regarding environmental contamination and bioaccumulation. Research indicates that it can be metabolized into other compounds such as vamidothion sulfone and desmethyl vamidothion, which may have varying toxicological profiles .

Case Study 1: Acute Exposure in Rodents

In a controlled study involving rodents administered with varying doses of this compound, significant findings included:

- At doses exceeding 300 mg/kg , all control animals died within 45 minutes , while those treated with atropine showed delayed mortality .

- Histopathological examinations revealed no significant abnormalities at lower dosages, suggesting a threshold for toxicity where recovery is possible without lasting damage .

Case Study 2: Reproductive Toxicity Assessment

A three-generation study on rats evaluated the reproductive effects of this compound:

Eigenschaften

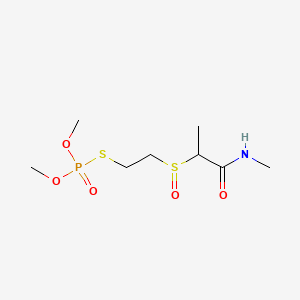

IUPAC Name |

2-(2-dimethoxyphosphorylsulfanylethylsulfinyl)-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NO5PS2/c1-7(8(10)9-2)17(12)6-5-16-15(11,13-3)14-4/h7H,5-6H2,1-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOAIKHBMDHDGSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC)S(=O)CCSP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18NO5PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942441 | |

| Record name | 3-Methoxy-N,8-dimethyl-3,7-dioxo-2-oxa-4,7lambda~4~-dithia-3lambda~5~-phosphanonan-9-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20300-00-9 | |

| Record name | Vamidothion sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020300009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-N,8-dimethyl-3,7-dioxo-2-oxa-4,7lambda~4~-dithia-3lambda~5~-phosphanonan-9-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vamidothion sulfoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.